(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate
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Overview
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate is a chemical compound with the molecular formula C26H35N2O10P and a molecular weight of 566.54 g/mol . This compound is used as an intermediate in various chemical syntheses, particularly in the production of Glycerol 3-Phosphoethanolamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate typically involves the reaction of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl chloride with dibenzyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate
- Glycerol 3-Phosphoethanolamine
- Phosphatidylcholine
- Phosphatidylethanolamine
Uniqueness
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate is unique due to its specific structure, which allows it to serve as a versatile intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .
Properties
Molecular Formula |
C26H35N2O10P |
---|---|
Molecular Weight |
566.5 g/mol |
IUPAC Name |
benzyl N-[2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy-[2-(phenylmethoxycarbonylamino)ethoxy]phosphoryl]oxyethyl]carbamate |
InChI |
InChI=1S/C26H35N2O10P/c1-26(2)34-19-23(38-26)20-37-39(31,35-15-13-27-24(29)32-17-21-9-5-3-6-10-21)36-16-14-28-25(30)33-18-22-11-7-4-8-12-22/h3-12,23H,13-20H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
PJPABOGKKFWASP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COP(=O)(OCCNC(=O)OCC2=CC=CC=C2)OCCNC(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
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